Lipophilicity Control: XLogP3 of 2.1 vs. 1.4 for Des-Bromo Analog (CAS 267875-39-8) – Impact on CNS Drug-Likeness and Membrane Permeability Optimization
The presence of Br at the 3-position in the target compound raises the computed partition coefficient (XLogP3) to 2.1, compared with 1.4 for the des-bromo analog 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 267875-39-8) and 1.7 for the 3-bromo-des-methyl analog (CAS 1190309-69-3) [1]. This 0.7 log unit increase places the target compound closer to the CNS drug-like optimal LogP window (2–4) while the des-bromo analog falls into a more polar range typical of peripheral-targeting leads [2]. The lipophilicity difference is driven by the bromine heavy atom contribution and is quantifiable via both computed and experimentally measurable logP/logD assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 267875-39-8): XLogP3 = 1.4; 3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190309-69-3): XLogP3 = 1.7; parent 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 517918-95-5): XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +0.7 vs. des-bromo analog; +0.4 vs. des-methyl analog; +1.1 vs. parent scaffold |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2024-2025 release cycle); values derived from standardized atom-type contribution method [1] |
Why This Matters
For CNS-targeted kinase inhibitor programs, the higher logP of the 3-bromo-4-methyl derivative provides a starting point closer to the optimal lipophilicity range, reducing the number of synthetic iterations needed to balance permeability and metabolic stability compared to the more polar des-bromo or parent scaffolds.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 53412565 (target XLogP3 = 2.1), CID 23000237 (4-methyl analog XLogP3 = 1.4), CID 53412566 (3-bromo analog XLogP3 = 1.7), CID 11788355 (parent XLogP3 = 1.0). Retrieved from Computed Properties sections. https://pubchem.ncbi.nlm.nih.gov/. (Accessed 2026-05-02). View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1 (6), 435–449. DOI: 10.1021/cn100008c. (Class-level reference establishing optimal LogP range for CNS drugs). View Source
